N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
Description
N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2-bromobenzyl group attached to the nitrogen atom and a 1,2,4-triazole moiety at the acetamide side chain. The bromine atom at the benzyl position may enhance lipophilicity and influence binding interactions in biological systems, while the triazole ring contributes to hydrogen bonding and dipole interactions.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-4-2-1-3-9(10)5-14-11(17)6-16-8-13-7-15-16/h1-4,7-8H,5-6H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQCQGANALNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C11H11BrN4O
- CAS Number : 866142-74-7
- Molecular Weight : 284.14 g/mol
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. Triazoles are commonly used in clinical settings to treat fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
Research Findings
A study published in MDPI explored the synthesis and antifungal activities of novel triazole derivatives. The results indicated that compounds with similar structures exhibited significant antifungal activities against various pathogenic fungi and oomycetes . Although specific data on this compound was not detailed in this study, the structural similarities suggest potential efficacy.
Anticancer Activity
The anticancer properties of this compound have been investigated with promising results.
Case Studies and Mechanisms
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural components. Key findings regarding SAR include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Bromine | Enhances lipophilicity and cellular uptake |
| Triazole Ring | Essential for antifungal activity |
| Acetamide Group | Contributes to overall stability and bioactivity |
Scientific Research Applications
Synthesis of N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide
The synthesis of this compound involves several key steps that typically include the formation of the triazole ring and subsequent substitution reactions to introduce the bromobenzyl group. The compound can be synthesized through a multi-step process involving the reaction of 2-bromobenzyl chloride with 2-(1H-1,2,4-triazol-1-yl)acetamide under appropriate conditions to yield the desired product.
Antifungal Properties
One of the most notable applications of this compound is its antifungal activity. Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antifungal properties against various fungal strains. For instance, studies have shown that derivatives of this compound have shown effectiveness against Candida species and other pathogenic fungi .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a lead compound for developing new antifungal agents. Its structure can be modified to enhance potency and selectivity against specific fungal pathogens. Researchers are exploring various analogs to optimize their pharmacological profiles while minimizing toxicity .
Agricultural Chemistry
Beyond medicinal applications, this compound has potential uses in agricultural chemistry as a fungicide. Its ability to inhibit fungal growth makes it suitable for protecting crops from fungal diseases. Studies are ongoing to evaluate its efficacy in field trials and its environmental impact compared to traditional fungicides .
Antifungal Efficacy Testing
In a recent study published in Drug Design, Development and Therapy, researchers synthesized a series of triazole derivatives including this compound and tested their antifungal activities against clinical isolates of Candida albicans. The results indicated that certain derivatives exhibited potent antifungal activity with minimal cytotoxicity towards human cells .
Structure-Activity Relationship (SAR) Studies
Another significant area of research involves Structure-Activity Relationship (SAR) studies aimed at understanding how modifications to the triazole ring or substituents on the benzyl group affect biological activity. These studies are crucial for guiding the design of more effective antifungal agents with reduced side effects .
Comparison with Similar Compounds
Key Observations :
- The 2-bromobenzyl group in the target compound distinguishes it from analogs like 7a–b (benzothiazole core) and 12h (nitroquinoxaline extension), which may alter steric bulk and electronic properties.
- The 1,2,4-triazole position (1-yl vs.
SAR Insights :
- Electron-Withdrawing Groups : The bromine atom in the target compound and 5c may enhance stability and binding affinity through electron-withdrawing effects .
- Heterocycle Substitution : Replacing 1,2,4-triazole with imidazole (e.g., 6a–b ) reduces anticonvulsant activity, underscoring the triazole's importance in maintaining efficacy .
Physicochemical Properties
Predicted properties from analogs suggest trends:
- Solubility : Polar triazole and acetamide groups may counteract the hydrophobicity of aromatic substituents, as seen in B4 (aqueous solubility ~1.69 g/cm³ predicted) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-bromobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by coupling with the 2-bromobenzyl group. Key steps include:
- Amide bond formation : Reacting 1H-1,2,4-triazole with chloroacetyl chloride under basic conditions (e.g., NaOH in DMF) to form the acetamide intermediate .
- Substitution reactions : Introducing the 2-bromobenzyl group via nucleophilic substitution, optimizing temperature (60–80°C) and solvent polarity (e.g., acetonitrile or DMF) to enhance yield .
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Prioritize 1H/13C NMR to verify proton environments (e.g., triazole protons at δ 8.0–8.5 ppm, benzyl CH2 at δ 4.5–5.0 ppm) and carbon backbone . IR spectroscopy confirms amide C=O stretches (~1665 cm⁻¹) and triazole ring vibrations (~1272 cm⁻¹) . Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z ~435 for [M+H]⁺) .
Q. What initial biological screening assays are recommended to evaluate the compound’s antimicrobial or anticancer potential?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50, using doxorubicin as a positive control .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across studies, such as varying IC50 values in anticancer assays?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell passage numbers, culture media, and incubation times .
- Purity verification : Re-analyze compound purity via HPLC before testing .
- Mechanistic follow-up : Use Western blotting to confirm target inhibition (e.g., kinase activity) if bioactivity varies .
Q. What computational strategies predict the binding affinity of this compound with enzymes like cytochrome P450 or kinase targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR), focusing on hydrogen bonds between the triazole ring and catalytic lysine residues .
- Molecular dynamics (MD) simulations : Run 100 ns simulations in GROMACS to assess binding stability, calculating RMSD and free energy (MM/PBSA) .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups modulating pharmacological activity?
- Methodological Answer :
- Analog synthesis : Replace the 2-bromobenzyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) substituents .
- Bioactivity correlation : Test analogs in parallel assays (e.g., antifungal + kinase inhibition) and use multivariate analysis to rank substituent contributions .
- Key findings : Evidence from similar compounds suggests bromine enhances hydrophobic interactions, while triazole nitrogens mediate hydrogen bonding .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Re-measure solubility : Use shake-flask method in DMSO, ethanol, and chloroform, quantifying via UV-Vis at λmax ~270 nm .
- Crystallography : If available, analyze single-crystal X-ray data (e.g., CCDC deposition) to correlate solubility with crystal packing .
Methodological Tables
| Key Spectral Markers | Expected Values | Evidence |
|---|---|---|
| 1H NMR (triazole CH) | δ 8.0–8.5 ppm | |
| IR (amide C=O) | ~1665 cm⁻¹ | |
| ESI-MS ([M+H]⁺) | m/z 435.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
